molecular formula C14H19N5O3S B2525200 2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine CAS No. 2380042-78-2

2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine

Cat. No. B2525200
CAS RN: 2380042-78-2
M. Wt: 337.4
InChI Key: NNTDIUKLFUEGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine, also known as MPSM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPSM is a small molecule that has been synthesized using a variety of methods, and its mechanism of action is still being studied. In

Mechanism of Action

The mechanism of action of 2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine is still being studied, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in the development and progression of various diseases. 2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and inflammation. 2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of cognitive function. 2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Another advantage is its ability to inhibit specific enzymes and signaling pathways, which makes it a useful tool for studying the mechanisms of various diseases. However, one limitation of using 2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine in lab experiments is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are many potential future directions for research on 2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine, including further studies on its mechanism of action, its potential therapeutic applications in the treatment of various diseases, and the development of more effective synthesis methods. Other future directions may include the exploration of 2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine's potential as a diagnostic tool or as a component of drug delivery systems.

Synthesis Methods

2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been synthesized using a variety of methods, including the reaction of 4-(chloromethyl)pyrimidine with 1-(1-methylpyrazol-4-yl)sulfonylpiperidine, followed by the addition of sodium methoxide. Another synthesis method involves the reaction of 4-(chloromethyl)pyrimidine with 1-(1-methylpyrazol-4-yl)sulfonylpiperidine, followed by the addition of sodium hydroxide. Both methods have been successful in producing 2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine, and the choice of method depends on the desired purity and yield of the final product.

Scientific Research Applications

2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been shown to inhibit the growth of cancer cells and induce cell death. In inflammation research, 2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

2-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-18-10-13(9-17-18)23(20,21)19-7-3-12(4-8-19)11-22-14-15-5-2-6-16-14/h2,5-6,9-10,12H,3-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTDIUKLFUEGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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